2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound featuring a triazole ring, a bicyclic azabicyclooctane structure, and a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Construction of the Azabicyclooctane Core: This step often involves a Diels-Alder reaction followed by a series of functional group transformations to introduce the nitrogen atom and achieve the desired stereochemistry.
Attachment of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is of interest for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the azabicyclooctane structure can enhance the compound’s binding affinity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or participate in hydrogen bonding, while the azabicyclooctane structure can enhance the compound’s stability and binding affinity. The benzylthio group can interact with hydrophobic pockets in proteins, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,4-Triazol-1-yl)-2-(benzylthio)ethan-1-one: Lacks the azabicyclooctane structure.
8-Azabicyclo[3.2.1]octane derivatives: May not contain the triazole ring or benzylthio group.
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one lies in its combination of a triazole ring, an azabicyclooctane structure, and a benzylthio group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(11-24-10-14-4-2-1-3-5-14)22-15-6-7-16(22)9-17(8-15)21-13-19-12-20-21/h1-5,12-13,15-17H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXSBWFDPIRIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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